molecular formula C12H20O2 B12437335 5,9-Dimethyldeca-4,8-dienoic acid CAS No. 40518-76-1

5,9-Dimethyldeca-4,8-dienoic acid

Cat. No.: B12437335
CAS No.: 40518-76-1
M. Wt: 196.29 g/mol
InChI Key: HPOYZGTYWKRTPU-UHFFFAOYSA-N
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Description

5,9-Dimethyl-4,8-decadienoic acid is an organic compound with the molecular formula C12H20O2 and a molecular weight of 196.29 g/mol . It is characterized by its structure, which includes a ten-carbon chain with two double bonds and two methyl groups at the 5th and 9th positions. This compound is also known by its systematic name, (E)-5,9-dimethyl-4,8-decadienoic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,9-Dimethyl-4,8-decadienoic acid can be achieved through various methods. One common synthetic route involves the use of dicarboxylic acid 10b in pyridine and water, heated at reflux for one hour under an inert atmosphere . This reaction yields the desired monocarboxylic acid as an orange oil, which can be used without further purification .

Industrial Production Methods

Industrial production methods for 5,9-Dimethyl-4,8-decadienoic acid are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial applications, with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

5,9-Dimethyl-4,8-decadienoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.

    Substitution: Esterification reactions often use alcohols in the presence of acid catalysts, such as sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Saturated derivatives.

    Substitution: Esters or amides.

Scientific Research Applications

5,9-Dimethyl-4,8-decadienoic acid has various applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.

    Biology: This compound can be used in studies related to lipid metabolism and signaling pathways.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,9-Dimethyl-4,8-decadienoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, affecting their activity. The double bonds and methyl groups contribute to the compound’s reactivity and ability to participate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    4,7-Decadienoic acid: Another decadienoic acid with double bonds at different positions.

    2,4-Decadienoic acid: A positional isomer with double bonds at the 2nd and 4th positions.

    Geranylacetic acid: A related compound with a similar structure but different functional groups.

Uniqueness

5,9-Dimethyl-4,8-decadienoic acid is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds .

Properties

CAS No.

40518-76-1

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

5,9-dimethyldeca-4,8-dienoic acid

InChI

InChI=1S/C12H20O2/c1-10(2)6-4-7-11(3)8-5-9-12(13)14/h6,8H,4-5,7,9H2,1-3H3,(H,13,14)

InChI Key

HPOYZGTYWKRTPU-UHFFFAOYSA-N

Isomeric SMILES

CC(=CCC/C(=C/CCC(=O)O)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=O)O)C)C

Origin of Product

United States

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